molecular formula C18H15N5OS B2621206 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2034298-81-0

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2621206
CAS No.: 2034298-81-0
M. Wt: 349.41
InChI Key: GSQZVTRDQRRNDW-UHFFFAOYSA-N
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Description

The compound features a benzimidazole moiety linked to a pyrrolidine ring and a benzothiadiazole group. Benzimidazoles are heterocyclic aromatic systems known for their role in medicinal chemistry (e.g., antiviral and anticancer agents), while benzothiadiazoles contribute to electronic properties and bioactivity due to their electron-deficient nature.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(12-5-6-14-16(9-12)21-25-20-14)22-8-7-13(10-22)23-11-19-15-3-1-2-4-17(15)23/h1-6,9,11,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZVTRDQRRNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Overview

This compound features a benzimidazole moiety linked to a pyrrolidine ring and a benzo[c][1,2,5]thiadiazole group. The intricate structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have indicated that derivatives of benzimidazole possess significant anticancer properties. For instance, compounds containing benzimidazole structures have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Studies

  • Inhibition of IGF-1R : Research has demonstrated that certain benzimidazole derivatives can act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cancer cell proliferation and survival .
  • Microtubule Assembly : Compounds similar to the target molecule have been reported to inhibit microtubule assembly, a key process in cell division, thereby exerting cytotoxic effects on cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Many compounds with similar structural features have been found to exhibit both antibacterial and antifungal activities.

The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of halogen and methoxy substituents in related compounds has been linked to enhanced antibacterial activity .

Comparative Analysis of Related Compounds

To better understand the potential of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzimidazoleBenzimidazole coreAntimicrobial activity
Thiazole derivativeThiazole ringAntifungal activity
Pyrrolidine derivativePyrrolidine ringNeuroprotective effects

This comparison highlights the unique structural attributes of the target compound that may lead to diverse biological activities.

Research Findings

Recent computational studies using tools like the PASS program have predicted various biological activities for this compound based on its structure. These predictions suggest potential applications in treating diseases where microbial resistance is an issue or where targeted cancer therapies are needed .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Benzo[d]imidazole moiety : Known for its role in various bioactive compounds, particularly in kinase inhibition.
  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
  • Thiadiazole group : Associated with diverse pharmacological effects.

These structural components suggest that the compound may engage in significant interactions with enzymes, receptors, or nucleic acids, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of benzo[d]imidazole can inhibit tumor growth. The potential anticancer activity of this compound may arise from its ability to interfere with cellular signaling pathways by modulating kinase activity. In particular, compounds containing benzo[d]imidazole structures have been shown to exhibit selective inhibition against specific cancer cell lines, suggesting that further exploration into this compound's efficacy against various cancers is warranted.

Antimicrobial Activity

The presence of the thiadiazole moiety is indicative of potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains. For instance, studies have shown that compounds with analogous structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Given the structural similarities to other bioactive compounds, there is potential for antiviral applications as well. The benzo[d]imidazole and thiadiazole frameworks have been associated with antiviral properties in previous studies. The compound could be evaluated for its effectiveness against viral pathogens through assays targeting specific viral replication mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity Assessment

In a recent study examining various benzo[d]imidazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The incorporation of the pyrrolidine ring significantly improved the selectivity and potency of these compounds. The studied compound could be subjected to similar evaluations to determine its specific anticancer profile .

Case Study 2: Antimicrobial Screening

A series of thiadiazole derivatives were synthesized and screened for their antimicrobial activity using standard disc diffusion methods. Results indicated that several derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The potential application of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone in similar assays could reveal its efficacy as an antimicrobial agent .

Chemical Reactions Analysis

Electrophilic Substitution at Benzimidazole

The benzo[d]imidazole moiety undergoes nitration and halogenation under controlled conditions. For example:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the C4 position of the benzimidazole ring due to electron-donating effects from the pyrrolidine nitrogen .

  • Bromination : Using Br₂ in CHCl₃ introduces bromine at the C5 position, enhancing halogen-bonding interactions in subsequent biological studies .

Key Reaction Conditions

Reaction TypeReagents/ConditionsPosition ModifiedYield
NitrationHNO₃/H₂SO₄, 0–5°CC4 (imidazole)68%
BrominationBr₂/CHCl₃, RTC5 (imidazole)72%

Nucleophilic Acyl Substitution at the Methanone Linker

The central methanone group reacts with amines and alcohols to form amides or esters:

  • Amide Formation : Treatment with primary amines (e.g., methylamine) in DMF at 80°C replaces the pyrrolidine-linked carbonyl oxygen with an amide bond .

  • Esterification : Reacting with ethanol in HCl gas-saturated THF yields the ethyl ester derivative, useful for prodrug design .

Cross-Coupling Reactions at Benzo[c] thiadiazole

The electron-deficient benzo[c] thiadiazole ring participates in Suzuki-Miyaura couplings with boronic acids:

  • Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O introduces aryl/heteroaryl groups at the C5 position (adjacent to sulfur) .

Example Reaction

SubstrateBoronic AcidProduct Yield
Parent Compound4-Methoxyphenyl85%
Parent CompoundThiophen-2-yl78%

Reductive Functionalization of Pyrrolidine

The pyrrolidine ring undergoes hydrogenation or alkylation :

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a saturated pyrrolidine, altering conformational flexibility .

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH modifies the pyrrolidine nitrogen, enhancing lipophilicity .

Heterocycle-Specific Oxidative Reactions

The benzimidazole ring is susceptible to oxidative degradation :

  • H₂O₂-Mediated Oxidation : In AcOH at 60°C, the imidazole ring undergoes oxidative cleavage to form a carboxylic acid derivative, useful for further functionalization .

Acid/Base-Mediated Rearrangements

  • Ring Expansion : Under strong acidic conditions (HCl/AcOH), the pyrrolidine ring expands to a piperidine derivative via a proposed aza-Cope rearrangement mechanism .

  • Deprotonation : The benzimidazole NH group (pKa ~5.5) deprotonates in basic media (e.g., NaOH), enabling coordination with metal ions for catalytic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features:
  • Benzimidazole vs. Triazole Derivatives : Unlike triazole-containing analogs (e.g., 1,2,3-triazol-4-yl derivatives in ), the target compound’s benzimidazole group offers a larger aromatic system, which may enhance π-π stacking interactions with biological targets but reduce solubility .
  • Benzothiadiazole vs. Thiadiazole/Thiazole : The benzothiadiazole group in the target compound is structurally distinct from the 1,3,4-thiadiazole or thiazole moieties in analogs (e.g., compounds 9b and 12a in ). This difference could modulate electronic properties and metabolic stability.
Antitumor Activity of Analogs ():
Compound Structure IC50 (µM) MCF-7 (Breast) IC50 (µM) HepG2 (Liver)
9b 1,3,4-Thiadiazole derivative N/A 2.94
12a Thiazole derivative 3.40 1.19
  • Target Compound Inference : While direct data are unavailable, the benzothiadiazole group’s electron-withdrawing nature may enhance DNA intercalation or kinase inhibition compared to thiadiazole/thiazole analogs. The benzimidazole moiety could further improve target affinity but may increase toxicity risks .

Structure-Activity Relationships (SAR)

  • Substituent Effects : In analogs, substituents on the thiadiazole/thiazole rings strongly influence activity. For example, electron-withdrawing groups on 9b correlate with enhanced HepG2 inhibition, while bulky groups reduce efficacy .
  • Role of Heterocycles : Thiazole derivatives (e.g., 12a ) show dual activity against both MCF-7 and HepG2, suggesting that smaller heterocycles may improve cell line versatility. The target compound’s bulkier benzothiadiazole might limit this breadth .

Physicochemical Properties

  • The target compound’s hydrophobic benzimidazole and benzothiadiazole groups likely reduce solubility, necessitating formulation optimization .

Methods for Similarity Assessment

  • Virtual Screening Strategies : Structural similarity metrics (e.g., Tanimoto coefficients) and functional similarity (e.g., shared metabolic pathways) are critical for comparing such compounds. emphasizes that dissimilarity in scaffold design (e.g., benzimidazole vs. triazole) can lead to divergent biological outcomes despite shared targets .
  • Metabolite Correlations: notes that parent compounds and metabolites (e.g., clarithromycin and its metabolites) often share similar concentration profiles. The target compound’s metabolites (e.g., oxidized pyrrolidine derivatives) may retain activity but require toxicity profiling .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone?

The synthesis typically involves multi-step heterocyclic coupling. For example:

Benzimidazole Formation : React 1H-benzimidazole with pyrrolidine derivatives under acidic conditions to yield the 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine intermediate.

Methanone Coupling : Use a nucleophilic acyl substitution or Ullmann-type coupling to attach the benzo[c][1,2,5]thiadiazole moiety. Reflux in ethanol or DMF with a base (e.g., K₂CO₃) is common .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. How should researchers characterize this compound to confirm its structural integrity?

Employ a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include δ 8.2–8.5 ppm (benzo[c][1,2,5]thiadiazole protons) and δ 3.5–4.0 ppm (pyrrolidine N-CH₂) .
    • FTIR : Confirm carbonyl (C=O) at ~1650–1700 cm⁻¹ and thiadiazole ring vibrations at ~1500 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₉H₁₄N₆OS: ~390.4) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .
  • Stability : Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic/alkaline conditions (pH <3 or >10); avoid prolonged light exposure .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with protein targets?

  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets like kinase domains or GPCRs. Validate with molecular dynamics simulations (50 ns trajectories) .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against serine/threonine kinases (IC₅₀ via ADP-Glo™ assay) .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY) and confocal microscopy in HeLa cells .

Q. How to resolve contradictions in bioactivity data between similar benzimidazole-thiadiazole hybrids?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzo[c][1,2,5]thiadiazole enhance kinase inhibition ).
  • Dose-Response Curves : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). Use Hill slopes to assess cooperativity discrepancies .

Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic profile?

  • ADMET Prediction : Use SwissADME or ADMETLab to predict logP (optimal ~2–3), CYP450 inhibition, and BBB permeability .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, 1 hr) with LC-MS quantification of parent compound remaining .

Methodological Challenges & Solutions

Q. How to address low yields during the final coupling step of synthesis?

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher efficiency in C–N coupling (yield improvement: 40% → 65%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 2 hr (150°C, 300 W) .

Q. What analytical techniques are recommended for detecting degradation products?

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MRM transitions for parent ion (m/z 390 → 245) and major degradants .
  • Forced Degradation Studies : Expose to UV light (254 nm, 48 hr) and acidic/alkaline buffers (pH 2/pH 12, 24 hr) .

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